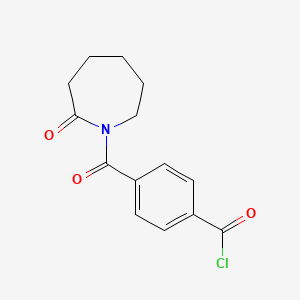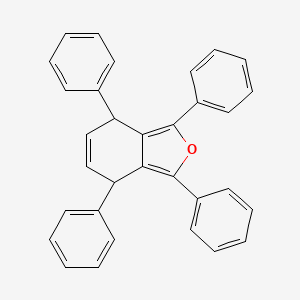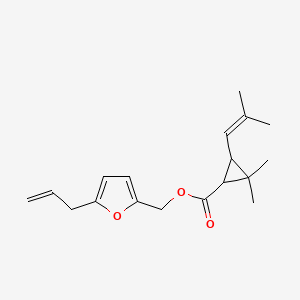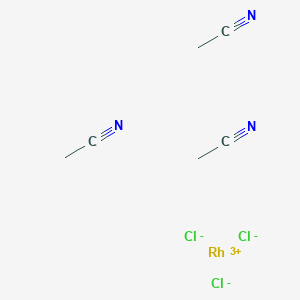
Tris(acetonitrile)trichlororhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(acetonitrile)trichlororhodium is a coordination compound with the molecular formula C6H9Cl3N3Rh. It is a rhodium complex where the central rhodium atom is coordinated to three acetonitrile ligands and three chloride ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(acetonitrile)trichlororhodium can be synthesized through the reaction of rhodium trichloride with acetonitrile. The reaction typically involves dissolving rhodium trichloride in acetonitrile and allowing the mixture to react under controlled conditions. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory preparation. Scaling up the process would involve optimizing reaction conditions, such as temperature, pressure, and solvent ratios, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tris(acetonitrile)trichlororhodium undergoes various chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The rhodium center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out in organic solvents like dichloromethane or toluene.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used to induce changes in the oxidation state of the rhodium center.
Major Products Formed:
Substitution Reactions: The major products are new rhodium complexes with different ligands replacing the acetonitrile molecules.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used, but they generally involve changes in the coordination sphere of the rhodium center.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of tris(acetonitrile)trichlororhodium involves its ability to coordinate with various ligands and undergo redox reactions. The rhodium center can interact with molecular targets, such as DNA or proteins, leading to changes in their structure and function. These interactions are mediated by the coordination of the rhodium center with specific functional groups on the target molecules .
Comparación Con Compuestos Similares
Tris(acetonitrile)tricarbonylchromium(0): This compound has a similar coordination environment but with chromium as the central metal and carbonyl ligands instead of chloride ions.
Tris(acetonitrile)trichlorocobalt(III): Similar to tris(acetonitrile)trichlororhodium, but with cobalt as the central metal.
Uniqueness: this compound is unique due to the specific properties imparted by the rhodium center, such as its redox behavior and catalytic activity. These properties make it particularly valuable in applications requiring efficient and selective catalysis .
Propiedades
Número CAS |
21712-45-8 |
|---|---|
Fórmula molecular |
C6H9Cl3N3Rh |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
acetonitrile;rhodium(3+);trichloride |
InChI |
InChI=1S/3C2H3N.3ClH.Rh/c3*1-2-3;;;;/h3*1H3;3*1H;/q;;;;;;+3/p-3 |
Clave InChI |
VNJKISJBEXQYEV-UHFFFAOYSA-K |
SMILES canónico |
CC#N.CC#N.CC#N.[Cl-].[Cl-].[Cl-].[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


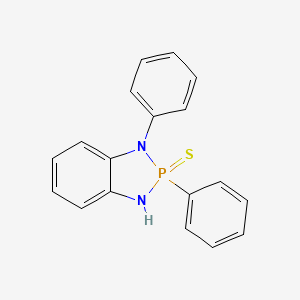
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea]](/img/structure/B14168405.png)
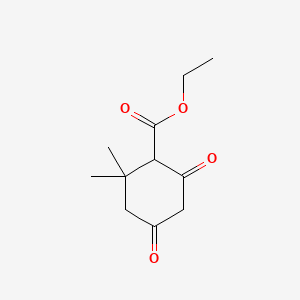
![6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168414.png)

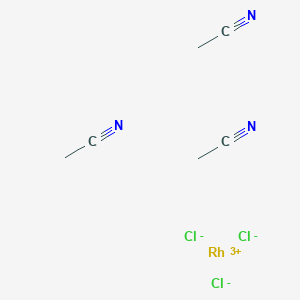
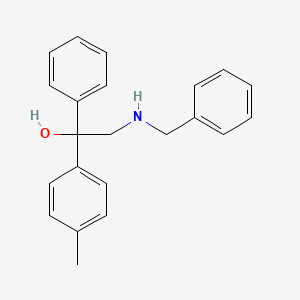

![1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B14168448.png)

![9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-](/img/structure/B14168460.png)
